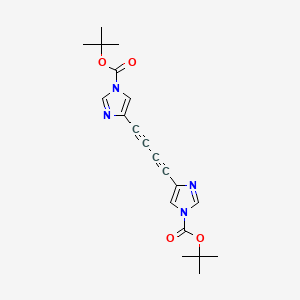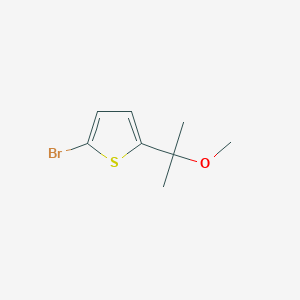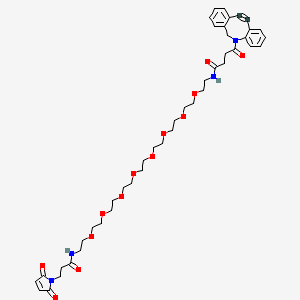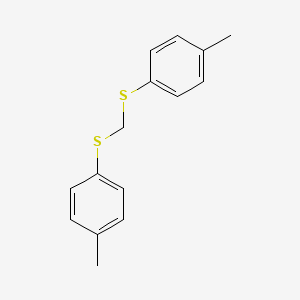
4-(2-N,N-Dimethylaminoethylthio)-6-methyl-2-phenylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-N,N-Dimethylaminoethylthio)-6-methyl-2-phenylpyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a phenyl group, a methyl group, and a dimethylaminoethylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-N,N-Dimethylaminoethylthio)-6-methyl-2-phenylpyrimidine typically involves the reaction of 2-phenyl-4,6-dimethylpyrimidine with N,N-dimethylaminoethylthiol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized to increase yield and reduce costs. This may involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of more efficient catalysts and solvents can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-N,N-Dimethylaminoethylthio)-6-methyl-2-phenylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylaminoethylthio group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives, amine derivatives
Substitution: Halogenated or alkoxylated pyrimidine derivatives
Scientific Research Applications
4-(2-N,N-Dimethylaminoethylthio)-6-methyl-2-phenylpyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(2-N,N-Dimethylaminoethylthio)-6-methyl-2-phenylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, the compound’s ability to interact with nucleic acids can contribute to its antimicrobial and antiviral activities.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-N,N-Dimethylaminoethylthio)-6-methyl-2-phenylthiazole
- 4-(2-N,N-Dimethylaminoethylthio)-6-methyl-2-phenylbenzimidazole
- 4-(2-N,N-Dimethylaminoethylthio)-6-methyl-2-phenylquinoline
Uniqueness
4-(2-N,N-Dimethylaminoethylthio)-6-methyl-2-phenylpyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, solubility, and bioactivity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
887584-78-3 |
|---|---|
Molecular Formula |
C17H23N3S |
Molecular Weight |
301.5 g/mol |
IUPAC Name |
N,N-diethyl-2-(6-methyl-2-phenylpyrimidin-4-yl)sulfanylethanamine |
InChI |
InChI=1S/C17H23N3S/c1-4-20(5-2)11-12-21-16-13-14(3)18-17(19-16)15-9-7-6-8-10-15/h6-10,13H,4-5,11-12H2,1-3H3 |
InChI Key |
FNYFDPVXBQYTPS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCSC1=NC(=NC(=C1)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3-Chloro-3'-fluoro-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B13711721.png)




